
1-(2-Chlorophenyl)-3-(2,4-dimethoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea typically involves the reaction of 2-chlorophenyl isocyanate with 2,4-dimethoxybenzylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with new functional groups.
科学的研究の応用
1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea: Unique due to the presence of both chlorophenyl and dimethoxyphenyl groups.
1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea: Similar structure but with a different position of the chlorine atom.
1-(2-chlorophenyl)-3-[(3,4-dimethoxyphenyl)methyl]urea: Similar structure but with different positions of the methoxy groups.
Uniqueness
1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chlorophenyl and dimethoxyphenyl groups provides distinct properties that can be leveraged in various applications.
特性
分子式 |
C16H17ClN2O3 |
|---|---|
分子量 |
320.77 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-12-8-7-11(15(9-12)22-2)10-18-16(20)19-14-6-4-3-5-13(14)17/h3-9H,10H2,1-2H3,(H2,18,19,20) |
InChIキー |
OTVSNJNZWVTZND-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CNC(=O)NC2=CC=CC=C2Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


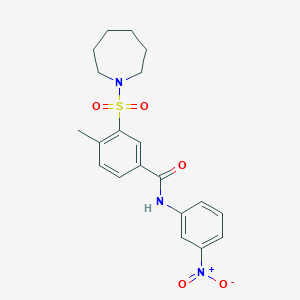
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15154244.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide](/img/structure/B15154246.png)
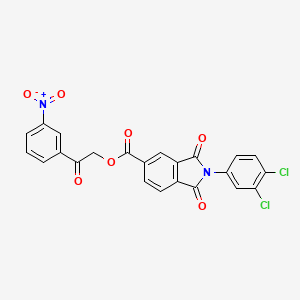
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B15154276.png)
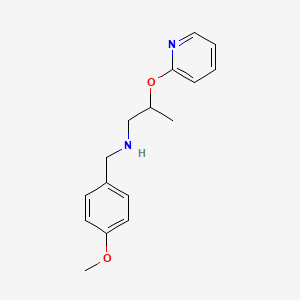
![1-(3-chloro-4-methylphenyl)-6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154295.png)
![7,8-dimethyl-5-pyridin-4-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15154296.png)
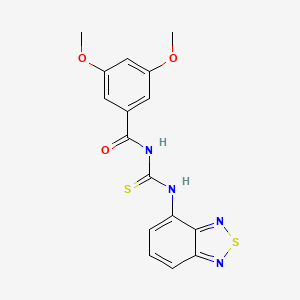
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B15154311.png)
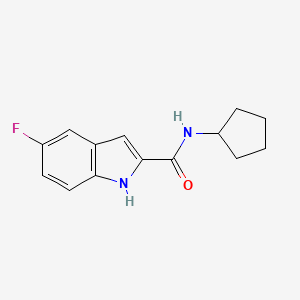
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15154315.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylphenyl)glycinamide](/img/structure/B15154325.png)
![N-{1-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B15154326.png)
